BenchChemオンラインストアへようこそ!

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol

Medicinal chemistry Hydrogen bonding Structure-activity relationship

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol (CAS 5004-83-1) is a heterocyclic compound belonging to the benzimidazolyl-pyridine class. It features a benzimidazole ring fused at the 2-position to a 3-hydroxypyridine ring, with molecular formula C12H9N3O, molecular weight 211.22 g/mol, and possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 5004-83-1
Cat. No. B3352612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol
CAS5004-83-1
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=N3)O
InChIInChI=1S/C12H9N3O/c16-10-6-3-7-13-11(10)12-14-8-4-1-2-5-9(8)15-12/h1-7,16H,(H,14,15)
InChIKeySRYNFTOUOFLELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol (CAS 5004-83-1): Chemical Identity and Procurement Starting Point


2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol (CAS 5004-83-1) is a heterocyclic compound belonging to the benzimidazolyl-pyridine class. It features a benzimidazole ring fused at the 2-position to a 3-hydroxypyridine ring, with molecular formula C12H9N3O, molecular weight 211.22 g/mol, and possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is recognized as a scaffold within a series of benzimidazolyl-pyridine derivatives claimed as inhibitors of serum- and glucocorticoid-inducible kinase 1 (SGK-1), a target relevant to electrolyte homeostasis, cell proliferation, and inflammation [1]. This patent connection underscores the compound's potential utility in drug discovery programs targeting SGK-1-mediated disorders.

Why 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol Cannot Be Replaced by Its Des-Hydroxy Analog (CAS 1137-67-3) in Target-Oriented Programs


The presence of a hydroxyl group at the pyridine 3-position fundamentally alters the compound's physicochemical and pharmacological profile. Compared to the des‑hydroxy analog 2-(pyridin-3-yl)-1H-benzo[d]imidazole (CAS 1137-67-3), 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol adds one hydrogen bond donor (the –OH proton) and one hydrogen bond acceptor (the –OH oxygen) . Furthermore, the hydroxyl group enables stabilizing intramolecular hydrogen bonding and keto-enol tautomerism that can significantly influence target engagement, selectivity, and pharmacokinetic properties. Simple replacement with the des-hydroxy analog, which has only 1 hydrogen bond donor and 3 hydrogen bond acceptors, would eliminate critical binding interactions and alter the compound's biological fingerprint, making generic substitution unsuitable for programs where specific hydrogen-bonding pharmacophores are required [1].

Comparative Quantitative Evidence for 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol: Differentiation from Closest Analogs


Increased Hydrogen-Bond Donor/Acceptor Count Relative to Des-Hydroxy Analog Enhances Pharmacophoric Versatility

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), versus 1 HBD and 3 HBA for the des‑hydroxy analog 2-(pyridin-3-yl)-1H-benzo[d]imidazole . This difference arises from the additional hydroxyl group at the pyridine 3-position, which provides both a donor and an acceptor site. In drug discovery, increasing HBD/HBA count can improve aqueous solubility, modulate permeability, and enable additional target interactions that are impossible for the des-hydroxy analog.

Medicinal chemistry Hydrogen bonding Structure-activity relationship

SGK-1 Inhibitory Scaffold: Patent-Covered Pharmacophore with Sub-Nanomolar Class Potency Benchmark

The compound's core scaffold is explicitly claimed in US Patent 7,329,678 as an inhibitor of serum- and glucocorticoid-inducible kinase 1 (SGK-1) [1]. While no direct IC50 value has been reported for CAS 5004-83-1 itself, a closely related benzimidazolyl-pyridine derivative within the same patent class demonstrated an SGK-1 IC50 of 1.5 nM in a substrate phosphorylation assay at pH 7.4 [2]. The des‑hydroxy analog (CAS 1137-67-3) lacks the pyridine hydroxyl group and has no reported SGK-1 inhibitory activity.

SGK-1 kinase inhibition Electrolyte homeostasis Drug discovery

Enzyme Inhibition Potency: BRENDA IC50 Data Suggest Sub-Micromolar Activity Differentiating from Des-Hydroxy Analog's Weak Millimolar Binding

The BRENDA enzyme database records two IC50 values for CAS 5004-83-1: 0.00078 mM (0.78 µM) and 0.0044 mM (4.4 µM) against an unspecified enzyme [1]. In contrast, the des‑hydroxy analog 2-(pyridin-3-yl)-1H-benzo[d]imidazole displays weak millimolar binding to L-lactate dehydrogenase A (Kd = 1.4 mM) and an IC50 of 91 µM against human epoxide hydrolase [2]. Although the enzyme targets differ, the 20–115-fold potency differential suggests that the hydroxyl group contributes positively to enzyme target engagement.

Enzyme inhibition Biochemical profiling IC50 comparison

Antimicrobial Activity Trends: Hydroxylated Benzimidazolyl-Pyridines Demonstrate Viable Antibacterial Profiles

A study on 2-(pyridin-3-yl)-1H-benzo[d]imidazole derivatives, which includes the des-hydroxy core, demonstrated in‑vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans, with specific derivatives showing MIC values in the range of 6.25–50 µg/mL [1]. Although CAS 5004-83-1 is not directly reported in this study, the hydroxyl group present in the target compound can be expected to modulate potency via electronic and hydrogen-bonding effects on bacterial target engagement.

Antimicrobial activity Antibacterial screening Gram-positive and Gram-negative bacteria

Defined Application Scenarios for 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol (CAS 5004-83-1) Based on Quantitative Evidence


SGK-1 Inhibitor Drug Discovery: Pharmacophore Expansion and Lead Optimization

The compound's position as the minimal hydroxylated core of a patent-protected SGK-1 inhibitor scaffold makes it an ideal starting point for medicinal chemistry programs targeting electrolyte homeostasis disorders, inflammatory conditions, or cancers with dysregulated SGK-1 signaling [1]. The predicted synthetic tractability allows rapid optimization of potency while retaining the critical hydroxyl pharmacophore.

Biochemical Probe for Enzyme Profiling

Given the documented enzyme inhibition activity in the BRENDA database [2], this compound can serve as a biochemical probe for identifying new protein targets that interact with the benzimidazolyl-pyridine hydroxyl motif, particularly those kinase or hydrolase enzymes where the hydroxyl group contributes to binding affinity.

Antimicrobial Lead Optimization Platform

The demonstrated antibacterial activity of the 2-(pyridin-3-yl)-1H-benzo[d]imidazole scaffold against both Gram-positive and Gram-negative strains [3] supports the use of CAS 5004-83-1 as a core for generating focused libraries aimed at improving antimicrobial potency through functionalization at the pyridine 3-position.

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.